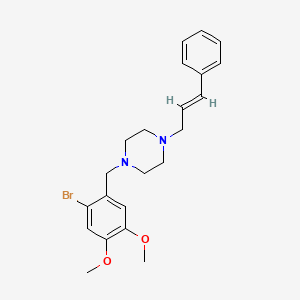![molecular formula C21H31N3O2 B3850604 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B3850604.png)
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine
Übersicht
Beschreibung
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research due to its unique properties, which make it an excellent tool for investigating the mechanisms of action of certain neurotransmitters in the brain.
Wirkmechanismus
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine acts as a partial agonist of the serotonin receptor subtype 5-HT1A, which means that it binds to the receptor and activates it, but not to the same extent as a full agonist. The activation of 5-HT1A receptors by 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine leads to an increase in the release of serotonin in the brain, which can have various effects on mood, appetite, and sleep. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine also acts as an antagonist of the serotonin receptor subtype 5-HT2B, which is involved in the regulation of heart function.
Biochemical and Physiological Effects
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to have various biochemical and physiological effects in animal studies. In rats, 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to increase locomotor activity and cause hyperthermia. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has also been shown to increase food intake and decrease water intake in rats. In addition, 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to have anxiogenic effects in mice, which means that it can increase anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has several advantages for lab experiments, including its high potency and selectivity for serotonin receptors. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine is also relatively easy to synthesize and has a long shelf life. However, 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has several limitations, including its potential toxicity and the fact that it can have different effects in different species. In addition, the use of 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in lab experiments requires careful consideration of the dosage and administration route to avoid potential side effects.
Zukünftige Richtungen
There are several future directions for the use of 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine in scientific research. One area of interest is the role of serotonin receptors in the regulation of social behavior. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to affect social behavior in mice, and further research could shed light on the mechanisms underlying these effects. Another area of interest is the potential therapeutic applications of 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been shown to have anxiogenic effects, and further research could explore its potential use in the treatment of anxiety disorders.
Wissenschaftliche Forschungsanwendungen
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has been extensively used in scientific research to investigate the role of serotonin receptors in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine acts as a partial agonist of the serotonin receptor subtype 5-HT1A, which is involved in the regulation of anxiety and depression. 1-(4-nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine has also been used to study the effects of serotonin on the circadian rhythm and the regulation of body temperature.
Eigenschaften
IUPAC Name |
1-(4-nitrophenyl)-4-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-17-5-4-11-21(2,3)20(17)10-12-22-13-15-23(16-14-22)18-6-8-19(9-7-18)24(25)26/h6-9H,4-5,10-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXNHFPTMAQNPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitrophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4-cyclopentyl-1-piperazinyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B3850529.png)
![2-[4-(benzylamino)butyl]-5-(4-morpholinyl)-3(2H)-pyridazinone](/img/structure/B3850534.png)
![N,N,N'-trimethyl-N'-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,2-ethanediamine](/img/structure/B3850548.png)


![(4-phenylcyclohexyl)[2-(2-pyridinyl)ethyl]amine](/img/structure/B3850571.png)
![3-(diphenylmethyl)-5-(3-pyridinylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3850578.png)

![N-methyl-2-(2-pyridinyl)-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]ethanamine](/img/structure/B3850593.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-2-piperidinecarboxylate](/img/structure/B3850603.png)

![[1-(4-ethylcyclohexyl)-3-piperidinyl]methanol](/img/structure/B3850624.png)